![molecular formula C14H21NO B1336640 [1-(2-Phenylethyl)piperidin-4-yl]methanol CAS No. 67686-02-6](/img/structure/B1336640.png)

[1-(2-Phenylethyl)piperidin-4-yl]methanol

Vue d'ensemble

Description

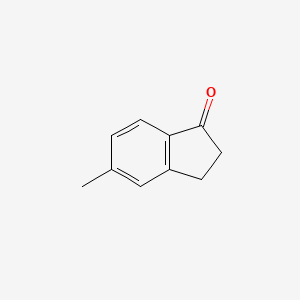

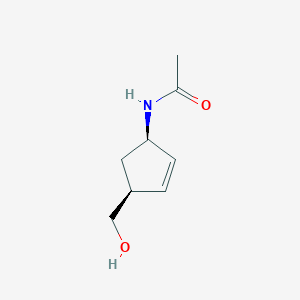

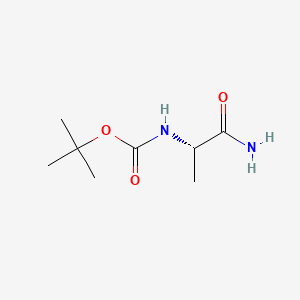

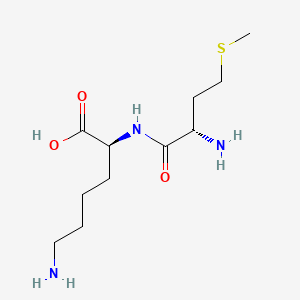

“[1-(2-Phenylethyl)piperidin-4-yl]methanol” is a chemical compound that is structurally related to fentanyl, a potent synthetic opioid . It contains one basic nitrogen atom in the piperidine ring .

Synthesis Analysis

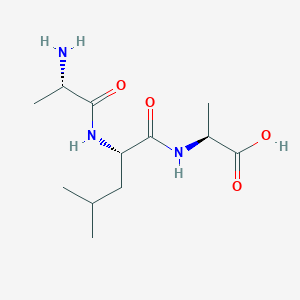

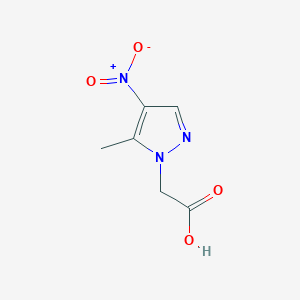

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis

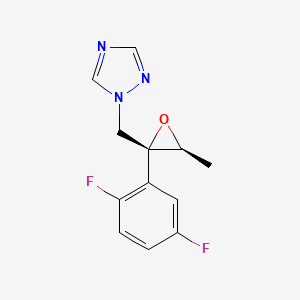

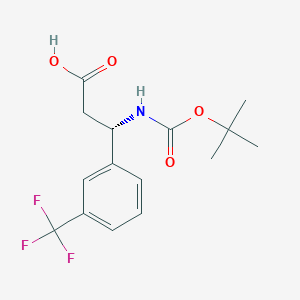

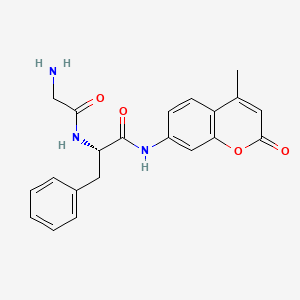

The molecular structure of each fentanyl analog, including “[1-(2-Phenylethyl)piperidin-4-yl]methanol”, and the unique arrangement of H-bonds and dispersion interactions significantly change crystal packing . Small changes in molecular structure result in distinct crystal packing and significantly alter THz spectra .Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Applications De Recherche Scientifique

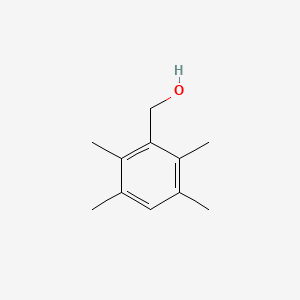

- [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol has been synthesized through a condensation process and characterized using X-ray crystallography, revealing a chair conformation for the piperidine ring and a tetrahedral geometry around the S atom. The structure is stabilized by both inter and intramolecular hydrogen bonds (Girish et al., 2008).

- The synthesis and structural analysis of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, a compound with a chair conformation for the piperidine ring and distorted tetrahedral geometry around the S atom, were achieved. The structure exhibits hydrogen bonds of types O—H···N and C—H···O (Naveen et al., 2015).

Therapeutic Applications

Antitubercular Activity :

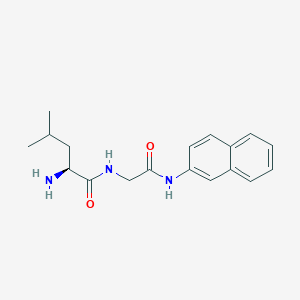

- [4-(aryloxy)phenyl]cyclopropyl methanols, including cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, demonstrated significant antitubercular activity against Mycobacterium tuberculosis and even drug-resistant strains. Notably, it also showed in vivo activity in mice, indicating potential as an antitubercular agent (Bisht et al., 2010).

Chemical Synthesis and Optimization

Practical Synthesis and Modification :

- A practical synthesis method for N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, an upregulator of the LDL receptor, has been developed. This process involved alkylation and reduction steps to synthesize the primary amine, followed by amidation to obtain the final compound (Ito et al., 2002).

Antiproliferative and Anticancer Applications

Antiproliferative Activity :

- Novel diphenyl(piperidin-4-yl)methanol derivatives were synthesized and tested for antiproliferative activity against various carcinoma cell lines. Compounds with specific substitutions on the aryl ring showed potent antiproliferative activity, indicating potential for cancer therapy (Prasad et al., 2010).

Antileukemic Activity :

- Substituted phenyl {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives demonstrated notable antiproliferative activity against human leukemia cells. The presence of specific functional groups significantly influenced their effectiveness, highlighting their potential for leukemia treatment (Vinaya et al., 2011).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives often interact with various receptors and enzymes in the body .

Mode of Action

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .

Biochemical Pathways

It is known that piperidine derivatives can influence various biochemical pathways .

Pharmacokinetics

It is known that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides .

Result of Action

It is known that piperidine derivatives can have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can influence the action of many compounds .

Safety and Hazards

Propriétés

IUPAC Name |

[1-(2-phenylethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-12-14-7-10-15(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSSHKIMVABZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437536 | |

| Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Phenylethyl)piperidin-4-yl]methanol | |

CAS RN |

67686-02-6 | |

| Record name | 4-Piperidinemethanol, 1-(2-phenylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67686-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)